(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid
CAS No.: 850996-84-8
Cat. No.: VC21542024
Molecular Formula: C27H46N2O7Si
Molecular Weight: 538,76 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850996-84-8 |
|---|---|
| Molecular Formula | C27H46N2O7Si |
| Molecular Weight | 538,76 g/mole |
| IUPAC Name | (2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid |
| Standard InChI | InChI=1S/C27H46N2O7Si/c1-18(2)37(19(3)4,20(5)6)36-22(15-23(24(30)31)29-26(33)35-27(7,8)9)16-28-25(32)34-17-21-13-11-10-12-14-21/h10-14,18-20,22-23H,15-17H2,1-9H3,(H,28,32)(H,29,33)(H,30,31)/t22-,23+/m1/s1 |
| Standard InChI Key | QZLBJPHMNRGKEP-PKTZIBPZSA-N |
| Isomeric SMILES | CC(C)[Si](C(C)C)(C(C)C)O[C@H](C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC(CC(C(=O)O)NC(=O)OC(C)(C)C)CNC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Structural Characteristics
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid possesses a pentanoic acid backbone with multiple protecting groups and functional moieties:
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A carboxylic acid group at the C-1 position
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A tert-butoxycarbonyl (Boc) protected amino group at the C-2 position
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A triisopropylsilyl (TIPS) protected hydroxy group at the C-4 position
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A benzyloxycarbonyl (Cbz/Z) protected amino group at the C-5 position
The TIPS group serves as a protecting agent for the hydroxyl functionality, providing steric bulk and stability under various reaction conditions. Triisopropylsilane derivatives are particularly valuable for selectively protecting primary alcohols in the presence of secondary alcohols and maintaining stability across diverse reaction environments .
Molecular Properties and Identification
Based on analysis of the closely related (2S,4S) stereoisomer documented in the literature, the following properties can be attributed to this compound:
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Molecular Formula: C₂₇H₄₆N₂O₇Si
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Molecular Weight: 538.7 g/mol
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IUPAC Name: (2S,4R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)-4-tri(propan-2-yl)silyloxypentanoic acid
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Alternative Name: Boc-L-Orn(4R-OTIPS, 5-Z)-OH
This compound represents a modified ornithine derivative with orthogonal protecting groups, allowing selective deprotection during multistep synthesis.
Stereochemistry
A defining feature of this compound is its specific stereochemical configuration:
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(2S) configuration at the α-carbon (C-2) position, which is common for naturally occurring amino acids
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(4R) configuration at the C-4 position, distinguishing it from the (2S,4S) diastereomer
This stereochemical configuration likely influences the compound's three-dimensional structure, reactivity patterns, and potential biological activities. The stereochemical control at position 4 represents a critical aspect of this molecule's identity and utility in stereoselective synthesis.
Synthetic Methodologies
Protection Strategies
The synthesis of highly functionalized amino acids like (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid requires careful selection of orthogonal protecting groups. Based on synthetic approaches to similar compounds, the following protection strategies are likely employed:
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N-terminal protection using benzyl carbonochloridate to introduce the Cbz group at position 5 .
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Boc protection at the α-amino group (position 2) using tert-butyl carbonochloridate or similar reagents .
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Hydroxy protection at position 4 using triisopropylsilane-based reagents, which selectively protect alcohols while maintaining compatibility with other functional groups .
These protection strategies enable selective modification of specific functional groups while leaving others unreactive during multistep synthesis.
Stereoselective Synthesis
Achieving the specific (2S,4R) stereochemistry likely requires sophisticated synthetic approaches. Potential strategies include:
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Starting from a readily available chiral amino acid like L-methionine, as demonstrated in related syntheses .
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Sequential introduction of the hydroxyl group at C-4 with controlled stereoselectivity.
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Use of silylation reagents like triisopropylsilane to protect the hydroxyl group, which can be introduced under appropriate conditions .
The synthesis likely involves a cyclization step similar to that described for tetrahydrofuran amino acid derivatives, which has been shown to occur with high diastereoselectivity .
One-Pot Methodologies
Recent developments in synthetic methodology suggest that simplified approaches may be applicable. For instance, a one-pot two-component synthesis method using trifluoroacetic anhydride (TFAA) has been developed for chiral N-protected amino acid derivatives . This approach might be adaptable for the synthesis of complex protected amino acids like the target compound, potentially offering advantages in terms of efficiency and environmental impact.
Applications and Significance
Peptide Synthesis Applications
The orthogonal protecting groups in (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid make it particularly valuable in peptide synthesis:
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The Cbz group at the δ-amino position can be selectively removed under hydrogenolysis conditions.
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The Boc group at the α-amino position is cleavable under acidic conditions.
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The TIPS group at the hydroxy position can be removed using fluoride sources.
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The carboxylic acid remains available for peptide bond formation.
This orthogonality allows for selective deprotection and sequential modification during complex synthesis routes, making the compound valuable for building structurally constrained peptides.
Pharmaceutical Relevance
Protected amino acids with defined stereochemistry serve critical functions in pharmaceutical research:
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They can be incorporated into peptidomimetics with stabilized secondary structures, which is important for developing peptide-based therapeutics with improved pharmacokinetic properties .
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The defined stereochemistry may confer specific conformational preferences that influence binding to biological targets.
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Derivatives of N-protected amino acids have demonstrated significant antibacterial activity, particularly against Escherichia coli, suggesting potential applications in antimicrobial development .
Synthetic Versatility
The triisopropylsilyl group imparts specific properties that enhance the compound's utility in synthesis:
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TIPS-protected compounds are stable under a wide range of reaction conditions, including strongly basic environments .
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The steric bulk of the TIPS group can influence reaction selectivity at nearby sites.
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Triisopropylsilyl groups can selectively protect primary alcohols in the presence of secondary alcohols, enabling regioselective transformations .
This versatility makes (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid a valuable building block for diverse synthetic applications.
Analytical Characterization
Chromatographic Behavior
The chromatographic analysis of the compound would be influenced by its multiple functional groups:
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The compound would likely demonstrate UV absorption due to the aromatic ring in the Cbz group.
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The presence of both hydrophobic protecting groups and the hydrophilic carboxylic acid would influence retention behavior on reverse-phase HPLC.
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The stereochemistry at C-4 would likely result in distinct chromatographic behavior compared to its diastereomers, potentially enabling separation and purification.
Comparative Analysis of Stereoisomers
Diastereomeric Relationships
(2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid exists as a diastereomer of the documented (2S,4S) compound . The key differences between these stereoisomers include:
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Opposite configuration at the C-4 position
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Potentially different three-dimensional conformations
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Distinct physical properties including solubility, melting point, and optical rotation
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Different chromatographic behavior
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Potentially different reactivity patterns in synthetic transformations
Structure-Property Relationships
The specific stereochemistry of (2S,4R)-5-Benzyloxycarbonylamino-2-tert-butoxycarbonylamino-4-triisopropylsilanyloxy-pentanoic acid likely influences its properties in several ways:
Understanding these structure-property relationships is crucial for exploiting the compound's full potential in synthetic and biological applications.
Future Research Directions
Synthetic Methodology Development
Future research might focus on:
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Development of more efficient stereoselective routes to access the (2S,4R) configuration
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Exploration of alternative protecting group strategies with improved orthogonality
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Adaptation of the TFAA-mediated one-pot synthesis approach to simplify preparation
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Scale-up strategies for practical application in pharmaceutical synthesis
Biological Evaluation
Investigation of biological properties represents a promising direction:
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Evaluation of antimicrobial activity, building on findings from related compounds
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Incorporation into peptides to assess effects on secondary structure and biological function
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Comparative studies with other stereoisomers to establish structure-activity relationships
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Exploration of applications in targeted drug delivery systems
Analytical Method Development
Advanced analytical techniques might be developed for:
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Improved chromatographic methods for separating stereoisomers
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Development of specific spectroscopic signatures for rapid identification
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Crystallization strategies for definitive structural analysis
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